3-(But-3-EN-2-YL)-1-methylthiourea

Description

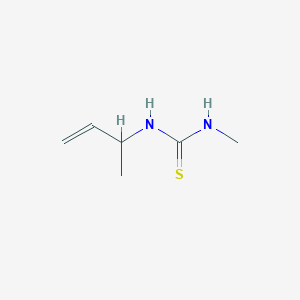

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2S |

|---|---|

Molecular Weight |

144.24 g/mol |

IUPAC Name |

1-but-3-en-2-yl-3-methylthiourea |

InChI |

InChI=1S/C6H12N2S/c1-4-5(2)8-6(9)7-3/h4-5H,1H2,2-3H3,(H2,7,8,9) |

InChI Key |

PJSRFDQXRQWPIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)NC(=S)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 but 3 En 2 Yl 1 Methylthiourea

Established Synthetic Pathways for the Preparation of 3-(But-3-EN-2-YL)-1-methylthiourea

The primary and most versatile method for synthesizing 1,3-disubstituted thioureas, including this compound, involves the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com This method is favored for its atom economy. mdpi.com In the specific synthesis of this compound, methyl isothiocyanate would be reacted with but-3-en-2-amine.

A general procedure for synthesizing 1,3-disubstituted thioureas involves a one-step reaction. For instance, various isothiocyanates can be reacted with an aniline (B41778) derivative to produce the target thiourea (B124793). nih.gov

Optimization Strategies for Yield and Purity in this compound Synthesis

Optimizing the synthesis of thioureas often involves adjusting reaction conditions and purification methods. For instance, in the synthesis of chiral thioureas, modifications to typical reaction conditions have been proposed to improve outcomes. mdpi.com

Ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields. For example, the synthesis of some chiral thioureas achieved yields of 60–97% after just 3–6 minutes of sonication. mdpi.com

Purification is commonly achieved through column chromatography on silica (B1680970) gel. beilstein-journals.org The choice of solvent system for chromatography is crucial for separating the desired product from unreacted starting materials and byproducts. Recrystallization is another effective method for purifying solid thiourea products. chemicalbook.com

The table below summarizes various reaction conditions and their impact on yield and stereoselectivity for thiourea synthesis, which can be adapted for the synthesis of this compound.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| C4 | CH2Cl2 | Room Temp | 12-40 | Good to Excellent | Excellent | >20:1 |

| Et3N | DCM | Room Temp | 12 | - | - | - |

| 2c | CHCl3 | -20 | - | - | 32 | 60:40 |

| 2c | Et2O | - | - | 90 | - | - |

Exploration of Alternative Precursors and Reaction Conditions for this compound Synthesis

Research into alternative precursors for thiourea synthesis is ongoing. One approach avoids the use of isocyanates by employing diphenyl carbonate in a solvent-free, one-pot synthesis, which is particularly suitable for bulk production. researchgate.net Another method involves reacting a primary amine with a pre-formed urazole (B1197782) derivative. researchgate.net

The synthesis of thioureas can also be achieved by reacting a phenylenediamine with carbon disulfide to form a dithiocarbamate, which is then dehydrosulfurized to a diisothiocyanate. google.com This diisothiocyanate can then be reacted with an amine. Thiophosgene and N,N-diethylthiocarbamoyl chloride are also used to convert diamines to diisothiocyanates. google.com

A novel, low-cost method for preparing tetramethylthiourea (B1220291) involves the reaction of N,N-dimethylformamide with sulfur and sodium under solvent-free conditions at high temperatures. google.com While this is for a tetrasubstituted thiourea, it highlights the exploration of unconventional starting materials.

The synthesis of the but-3-en-2-yl precursor can be achieved through various routes. For example, 3-methylbut-3-en-1-ol can be oxidized to 3-methylbut-3-enoic acid, which is then reduced to 3-methylbut-3-en-1,1-d2-1-ol. nih.gov This alcohol can then be converted to a suitable precursor for further reactions.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, including the thiourea moiety and the unsaturated butenyl group.

Chemical Modifications at the Thiourea Moiety

The thiourea group is a versatile functional group that can undergo various modifications. The nitrogen and sulfur atoms are key to its reactivity. biointerfaceresearch.com

Alkylation and Acylation: The nitrogen atoms of the thiourea can be further alkylated or acylated to introduce new functional groups. For example, methylation of a thiourea derivative has been shown to proceed with high yield. beilstein-journals.org

Formation of Heterocycles: Thioureas are valuable starting materials for the synthesis of heterocyclic compounds. mdpi.com

Coordination to Metals: The sulfur atom of the thiourea can act as a ligand, coordinating to various metal centers. mdpi.com

Structural Modifications for Biological Activity: The thiourea scaffold can be modified by adding different functional groups to enhance its binding to biological targets. biointerfaceresearch.com For example, introducing heterocyclic substituents can significantly improve specificity. biointerfaceresearch.com

Reactions and Functionalization of the But-3-EN-2-YL Unsaturated System

The but-3-en-2-yl group contains a terminal double bond, which is a site for a wide range of chemical transformations.

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functional groups.

Oxidation: The alkene can be oxidized to form epoxides, diols, or be cleaved to form carbonyl compounds.

Polymerization: The terminal olefin is susceptible to polymerization reactions.

Cross-Coupling Reactions: The vinyl group can participate in various cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, to form new carbon-carbon bonds. The presence of an adjacent π-system and a terminal olefin is often crucial for successful substitution reactions. bris.ac.uk

Isomerization: The double bond can be isomerized to a more stable internal position. For instance, 3-methyl-3-buten-1-ol (B123568) can be isomerized to 3-methyl-2-buten-1-ol.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of chiral thioureas is of significant interest, particularly for their use as organocatalysts in asymmetric synthesis. mdpi.com The but-3-en-2-yl group in this compound contains a stereocenter, making the stereoselective synthesis of its enantiomers and diastereomers an important goal.

Chiral thiourea catalysts are often derived from natural products like Cinchona alkaloids or from synthetic chiral building blocks such as (1R,2R)-diaminocyclohexane (DACH). mdpi.com These catalysts can be used to control the stereochemistry of reactions. For example, bifunctional thiourea catalysts have been successfully used in asymmetric [3+2] annulation reactions to produce chiral spiro compounds with excellent stereoselectivities. beilstein-journals.org

The general approach to synthesizing chiral thioureas involves the reaction of a chiral amine with an isothiocyanate. mdpi.com To synthesize a specific enantiomer of this compound, one would need to start with an enantiomerically pure sample of but-3-en-2-amine.

The table below shows examples of chiral thiourea catalysts and their effectiveness in promoting stereoselective reactions.

| Chiral Catalyst | Reaction Type | Product Type | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| C4 | Asymmetric [3+2] annulation | Chiral dispiro[indene-pyrrolidine-pyrimidine]s | >99 | >20:1 |

| Hydroquinine-derived thiourea | Aza-Henry reaction | 3-Substituted 3-amino-2-oxindoles | 78-99 | up to 99:1 |

| Cinchona alkaloid-derived thiourea | Asymmetric double Michael reaction | Chiral chroman derivatives | High | High |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 but 3 En 2 Yl 1 Methylthiourea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3-(But-3-en-2-yl)-1-methylthiourea. rsc.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of organic molecules. The chemical shift (δ), reported in parts per million (ppm), of each nucleus provides information about its local electronic environment.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the various protons in the molecule. The methyl group attached to the thiourea (B124793) nitrogen would likely appear as a singlet. The protons of the butenyl group would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the methine proton (CH) adjacent to the nitrogen and the double bond would be a multiplet, as would the vinyl protons (C=CH₂). The methyl group on the butenyl chain would likely be a doublet.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. libretexts.org The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms. libretexts.org Generally, sp² hybridized carbons of the double bond and the thiourea C=S group appear at lower fields (higher ppm values) compared to the sp³ hybridized carbons of the methyl and methine groups. libretexts.org The carbon of the thiourea functional group (C=S) is typically observed in the range of 170-180 ppm. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH ₃ | ~2.9 - 3.2 (s) | ~30 - 35 |

| NH -CH₃ | ~7.0 - 8.0 (br s) | - |

| CH -CH=CH₂ | ~4.5 - 5.0 (m) | ~50 - 60 |

| CH-CH =CH₂ | ~5.5 - 6.0 (m) | ~135 - 145 |

| CH-CH=CH ₂ | ~5.0 - 5.5 (m) | ~115 - 120 |

| CH-CH ₃ | ~1.2 - 1.5 (d) | ~15 - 20 |

| C=S | - | ~175 - 185 |

| NH -CH(CH₃) | ~7.5 - 8.5 (br s) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, m = multiplet, br s = broad singlet.

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. wiley.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the butenyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the carbon skeleton. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly powerful for identifying long-range connectivities, such as the connection between the methyl protons and the thiourea carbon, and for linking different fragments of the molecule together. sdsu.edu

The stereochemistry of the chiral center at the second carbon of the butenyl group can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. nih.govnih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₆H₁₂N₂S. HRMS is a critical step in the identification and characterization of new or unknown compounds. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (daughter or product ions) are then analyzed. The fragmentation pattern provides valuable information about the structure of the original molecule.

For this compound, characteristic fragmentation pathways would be expected. Cleavage of the C-N bonds of the thiourea core is a common fragmentation route for N-substituted thioureas. nih.govresearchgate.net Loss of the butenyl side chain or the methyl group could also be observed. The fragmentation of thiourea derivatives can also involve the loss of small neutral molecules like H₂S or CH₃NCS. nih.govresearchgate.net By analyzing the masses of the fragment ions, the connectivity and arrangement of the different functional groups within the molecule can be pieced together, corroborating the structure determined by NMR.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - CH₃NH₂]⁺ | Methylamine |

| [M+H]⁺ | [M+H - C₄H₇]⁺ | Butenyl radical |

| [M+H]⁺ | [M+H - H₂S]⁺ | Hydrogen sulfide (B99878) |

| [M+H]⁺ | [CH₃NHCSNH₂ + H]⁺ | Butene |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. rsc.orgnih.govresearchgate.net These techniques are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H, C-H, C=C, and C=S functional groups. The N-H stretching vibrations of the thiourea moiety typically appear as one or more bands in the region of 3100-3400 cm⁻¹. iosrjournals.org The C-H stretching vibrations of the alkyl and vinyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibration of the butenyl group would likely appear in the 1640-1680 cm⁻¹ region. The C=S stretching vibration, a key indicator of the thiourea group, is expected in the region of 1000-1200 cm⁻¹ and can also have contributions in other regions. iosrjournals.org

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.net The C=S bond often gives a strong Raman signal. The C=C double bond also typically shows a strong Raman band. By comparing the IR and Raman spectra, a more complete picture of the vibrational properties of the molecule can be obtained. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 | 3100 - 3400 |

| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 |

| C-H (sp²) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C=C | Stretching | 1640 - 1680 | 1640 - 1680 |

| C=S | Stretching | 1000 - 1200 | Strong signal |

| N-C-N | Bending | ~1500 | Variable |

Single-Crystal X-ray Diffraction Analysis of this compound for Solid-State Structure and Intermolecular Interactions

As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. This powerful technique is essential for unambiguously determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. ceitec.czrigaku.comuol.de

Should such an analysis be performed, it would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the packing of the molecules in the crystal lattice and elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the thiourea group's N-H and C=S moieties, and potential weaker interactions involving the butenyl group. nih.gov This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

Hypothetical Data Table for Single-Crystal X-ray Diffraction Analysis:

The following table is a hypothetical representation of the kind of data that would be obtained from a single-crystal X-ray diffraction study. The values are illustrative and not based on experimental data.

| Parameter | Hypothetical Value |

| Chemical Formula | C6H12N2S |

| Formula Weight | 144.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1032.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.158 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization of this compound

The this compound molecule possesses a stereocenter at the C2 position of the butenyl group, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, particularly circular dichroism (CD), are the methods of choice for characterizing such chiral molecules. nih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational properties of chiral compounds in solution.

Currently, there are no published circular dichroism spectra available for the enantiomers of this compound. An experimental investigation would involve separating the racemic mixture into its individual enantiomers, likely using chiral chromatography. The CD spectrum of each enantiomer would then be recorded. It is expected that the two enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the spectra could potentially be correlated with the absolute configuration at the chiral center through theoretical calculations or by comparison with structurally related compounds. nih.gov

Hypothetical Data Table for Circular Dichroism Spectroscopy:

This table illustrates the type of data that would be generated from a CD analysis of the enantiomers of this compound. The data presented are purely hypothetical.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| (R)-enantiomer | 210 | +5000 |

| (R)-enantiomer | 245 | -3200 |

| (S)-enantiomer | 210 | -5000 |

| (S)-enantiomer | 245 | +3200 |

Computational Chemistry and Theoretical Investigations of 3 but 3 En 2 Yl 1 Methylthiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering detailed information about molecular geometries, electronic properties, and spectroscopic features.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For thiourea (B124793) derivatives, DFT is frequently employed to determine the most stable three-dimensional arrangements (conformers) and to study the equilibrium between different structural isomers (tautomers).

Thiourea derivatives can exist in various conformations due to the rotation around single bonds, particularly the C-N bonds. These conformations, often labeled as cis-trans (CT) or trans-trans (TT) in symmetrically disubstituted thioureas, can have different energy levels. scispace.comresearchgate.netugm.ac.id DFT calculations can predict the relative energies of these conformers, identifying the most stable, lowest-energy state, which is crucial for understanding the molecule's behavior. scispace.comresearchgate.netugm.ac.id The analysis involves optimizing the geometry of each possible conformer and calculating its total electronic energy. The conformer with the lowest energy is considered the most stable.

Tautomerism, the migration of a proton, is also a key characteristic of thioureas, which can exist in thione (C=S) and thiol (C-S-H) forms. DFT calculations can model the energy difference between these tautomers and the energy barrier for their interconversion, predicting which form is more likely to exist under specific conditions.

Illustrative DFT Data for Disubstituted Thiourea Conformers This table illustrates the type of data obtained from DFT calculations for generic disubstituted thiourea compounds, showing the relative stability of different conformers.

| Compound Type | Conformation | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Generic Diaryl Thiourea | Trans-Trans (TT) | 0.00 | Reference energy (most stable) |

| Cis-Trans (CT) | +1.5 to +3.0 | Slightly less stable due to steric hindrance |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. tandfonline.com For 3-(But-3-en-2-yl)-1-methylthiourea, FMO analysis would involve calculating the energies of these orbitals to predict which parts of the molecule are most likely to participate in chemical reactions. The sulfur atom and the nitrogen atoms are typically key sites for reactivity in thiourea derivatives. researchgate.net

Illustrative FMO Data for Thiourea Derivatives This table provides example values for HOMO, LUMO, and the energy gap for different types of thiourea derivatives to illustrate the outputs of FMO analysis.

| Thiourea Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1-Benzoyl-3-methylthiourea | -6.85 | -1.95 | 4.90 |

| N,N'-diphenylthiourea | -5.98 | -1.21 | 4.77 |

Molecular Dynamics Simulations of this compound and its Interactions with Model Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net An MD simulation provides a detailed view of a molecule's dynamic behavior, such as its conformational changes and interactions with its environment, like a solvent or a biological receptor. nih.govunair.ac.idnih.gov

For this compound, MD simulations could be used to:

Analyze behavior in solution: Simulate how the molecule interacts with water or other solvent molecules, which is crucial for understanding its solubility and stability. scispace.comresearchgate.net

Predict binding to biological targets: If the molecule is being investigated for potential therapeutic applications, MD simulations can model its interaction with the active site of a protein or enzyme. nih.gov These simulations can reveal the stability of the molecule-protein complex, identify key interactions like hydrogen bonds, and estimate the binding free energy, which indicates the strength of the interaction. nih.govnih.gov

In Silico Prediction of Structure-Activity Relationships (SAR) for this compound Analogues

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), use computational models to predict the activity of new compounds based on their structural features. farmaciajournal.com

For this compound, an SAR study would involve designing and computationally evaluating a series of analogues. nih.govscichemj.org By systematically modifying parts of the molecule—such as the butenyl group or the methyl group—and calculating their predicted activities, researchers can build a QSAR model. farmaciajournal.com This model can identify which chemical properties (e.g., size, electronic properties, hydrophobicity) are most important for a desired activity, guiding the synthesis of more potent and effective compounds. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as its synthesis or its participation in further chemical transformations, computational studies can map out the entire reaction coordinate.

This involves:

Identifying Intermediates and Transition States: Calculations can determine the structures of any short-lived intermediates and the high-energy transition states that connect reactants, intermediates, and products.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By calculating these energies, chemists can predict which reaction pathways are most favorable.

Understanding Reaction Types: Thioureas are known to participate in various reactions, including condensations to form heterocycles, S-alkylation, and oxidation. wikipedia.org Computational studies can clarify the precise mechanisms of these processes, such as whether a reaction proceeds through a one-step or multi-step mechanism. chemicaljournal.inresearchgate.netanalis.com.my

Mechanistic Studies of 3 but 3 En 2 Yl 1 Methylthiourea at the Molecular and Cellular Level in Vitro Research Focus

Elucidation of Molecular Interaction Mechanisms of 3-(But-3-en-2-yl)-1-methylthiourea with Biological Macromolecules (e.g., in vitro enzyme inhibition, receptor binding)

Thiourea (B124793) derivatives are recognized for their capacity to interact with a variety of biological macromolecules, most notably enzymes, through mechanisms that can include hydrogen bonding and coordination with metal ions in the active site.

Enzyme Inhibition:

A primary area of investigation for thiourea compounds is their role as enzyme inhibitors. The sulfur and nitrogen atoms of the thiourea moiety are crucial for coordinating with metallic cofactors within enzyme active sites.

Urease Inhibition: Many thiourea derivatives have been synthesized and evaluated for their potent inhibitory activity against urease, a nickel-containing enzyme. This inhibition is often achieved through the chelation of the nickel ions in the enzyme's active site by the thiourea core. researchgate.netnih.gov For instance, a series of N,N'-disubstituted thioureas demonstrated significant in vitro urease inhibition, with many compounds showing superior activity to the standard inhibitor, thiourea itself. researchgate.net Kinetic studies often reveal mixed-type inhibition, suggesting that these compounds may bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Cholinesterase Inhibition: Some unsymmetrical thiourea derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission. nih.govnih.govmdpi.com For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea exhibited notable inhibition against both AChE and BChE. mdpi.com Molecular docking studies suggest that these inhibitors can fit into the active sites of the enzymes. mdpi.com

Other Enzymes: The inhibitory potential of thiourea derivatives extends to other enzymes as well. For example, allylthiourea is a known inhibitor of ammonia monooxygenase, where it is thought to chelate the copper in the active site. researchgate.net Additionally, various thiourea derivatives have been investigated as inhibitors of α-glucosidase and tyrosinase. researchgate.netmdpi.com

Receptor Binding:

The ability of thiourea derivatives to act as ligands for cellular receptors is another important aspect of their molecular interaction profile.

Nuclear Receptors: N-methylthiourea derivatives have been identified as agonists for the retinoic acid receptor-related orphan receptor α (RORα), a nuclear receptor involved in various physiological processes. nih.gov Structure-activity relationship studies have shown that modifications to the aromatic rings of these compounds can significantly improve their agonistic activity. nih.gov

Prostate-Specific Membrane Antigen (PSMA): Glutamate thiourea derivatives have been designed as high-affinity ligands for PSMA, a biomarker for prostate cancer. nih.gov These small molecules show promise for targeted imaging and therapy of prostate cancer. nih.gov

Dopamine Receptors: While not directly thiourea-based, analogs with structural similarities have been developed as high-affinity probes for the dopamine D3 receptor, highlighting the potential for this class of compounds to interact with G-protein coupled receptors. nih.gov

Below is a table summarizing the enzyme inhibitory activities of some representative thiourea derivatives.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| N,N'-disubstituted thioureas | Urease | 5.53 ± 0.02 - 91.50 ± 0.08 µM | researchgate.net |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 µg/mL | mdpi.com |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | 60 µg/mL | mdpi.com |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | α-Glucosidase | 9.77 mM | mdpi.com |

Investigations into the Subcellular Localization and Distribution of this compound in vitro (e.g., cellular uptake in model systems)

The subcellular localization of a small molecule is a critical determinant of its biological activity, as it dictates the potential intracellular targets it can interact with. The physicochemical properties of this compound, such as its lipophilicity, size, and charge, will influence its ability to cross cellular membranes and accumulate in specific organelles. nih.gov

Cellular Uptake Mechanisms:

The entry of small molecules into cells can occur through various energy-dependent and -independent mechanisms.

Passive Diffusion: Small, lipophilic molecules can often traverse the cell membrane via passive diffusion, moving down their concentration gradient.

Carrier-Mediated Transport: For molecules with specific structural features, uptake may be facilitated by membrane transporter proteins. mdpi.com

Endocytosis: Larger molecules or aggregates can be internalized through endocytic pathways, such as clathrin-mediated endocytosis or caveolae-mediated endocytosis. mdpi.com

Studies on various small molecules have shown that cellular uptake is often a time- and concentration-dependent process. mdpi.comdojindo.com For example, the internalization of steroid-BODIPY conjugates was found to be an energy-dependent process, as uptake was significantly reduced at 4°C compared to 37°C. mdpi.com

Subcellular Distribution:

Once inside the cell, a compound may distribute into different subcellular compartments based on its properties.

Lysosomal Accumulation: Weakly basic compounds can accumulate in acidic organelles like lysosomes through a process known as ion trapping. nih.gov

Mitochondrial Targeting: Cationic and lipophilic molecules are often directed to the mitochondria due to the negative mitochondrial membrane potential.

Nuclear Localization: Some flat, aromatic molecules can intercalate into DNA, leading to their accumulation in the nucleus. nih.gov

Fluorescence microscopy techniques, using either intrinsically fluorescent compounds or fluorescently-labeled derivatives, are powerful tools for visualizing the subcellular distribution of small molecules in vitro. bohrium.com

The following table outlines general factors that influence the cellular uptake and subcellular localization of small molecules.

| Physicochemical Property | Influence on Cellular Uptake & Localization |

| Lipophilicity (LogP) | Higher lipophilicity can enhance passive diffusion across membranes, but excessive lipophilicity may lead to non-specific binding to lipids. nih.gov |

| Molecular Weight | Smaller molecules are more likely to undergo passive diffusion, while larger molecules may require active transport or endocytosis. nih.gov |

| Charge (pKa) | Ionizable functional groups affect solubility and the ability to cross membranes. Cationic compounds may accumulate in mitochondria. nih.gov |

| Hydrogen Bonding Capacity | The ability to form hydrogen bonds influences interactions with membrane transporters and intracellular macromolecules. nih.gov |

Analysis of Downstream Cellular Pathways Modulated by this compound in in vitro Biological Models

The interaction of a small molecule with its molecular target(s) can trigger a cascade of downstream signaling events, ultimately leading to a cellular response. For thiourea derivatives, a range of effects on cellular pathways has been observed in vitro.

Induction of Apoptosis: A significant body of research has demonstrated the pro-apoptotic activity of various thiourea derivatives in cancer cell lines. For example, certain 3-(trifluoromethyl)phenylthiourea analogs were shown to induce late apoptosis in colon cancer and leukemia cell lines. nih.gov This is a common mechanism for many anticancer agents.

Modulation of Inflammatory Pathways: Some thiourea derivatives have been found to inhibit the production of pro-inflammatory cytokines. For instance, specific derivatives have shown inhibitory effects on the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in in vitro models. mdpi.com

Ethylene Signaling Pathway: In plant biology, certain thiourea derivatives have been shown to activate the ethylene signaling pathway, which is involved in plant growth and development. It is proposed that these compounds may interact with copper cofactors in ethylene receptors. mdpi.com

The table below provides examples of cellular pathways modulated by different thiourea derivatives.

| Thiourea Derivative Class | Cellular Pathway Modulated | Observed In Vitro Effect | Cell Model | Reference |

| 3-(trifluoromethyl)phenylthioureas | Apoptosis | Induction of late apoptosis | Colon cancer and leukemia cell lines | nih.gov |

| Substituted thioureas | Inflammatory signaling | Inhibition of IL-6 and TNF-α secretion | In vitro inflammation models | mdpi.com |

| 1-phenyl-3-(pyridine-2-yl)thiourea derivatives | Ethylene signaling | Activation of the ethylene response | Arabidopsis | mdpi.com |

Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications of this compound with Observed in vitro Effects

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure and evaluating the resulting changes in in vitro effects, researchers can identify key structural features responsible for potency and selectivity. nih.govmdpi.com For thiourea derivatives, SAR studies have been conducted across various therapeutic areas.

Anticancer Activity: For diaryl thiourea derivatives, the presence of electron-withdrawing groups on the phenyl rings is often associated with enhanced cytotoxic activity against cancer cell lines. nih.gov For example, compounds with 3,4-dichloro and 4-trifluoromethylphenyl substituents have shown high potency. nih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the anticancer activity of thiourea derivatives based on physicochemical descriptors. nih.gov

Anti-leishmanial Activity: In the development of anti-leishmanial thiourea derivatives, SAR analysis has revealed that factors such as the length of a carbon spacer and lipophilicity are key determinants of activity. mdpi.com The introduction of a piperazine ring in some series has been shown to enhance potency and selectivity. mdpi.com

Enzyme Inhibition: For urease inhibitors, the nature and position of substituents on the aromatic rings of thiourea derivatives significantly impact their inhibitory potency. nih.govresearchgate.net Halogen substituents, particularly at the meta or para positions, have been found to be favorable for activity. researchgate.net

Receptor Agonism: In the case of N-methylthiourea derivatives as RORα agonists, replacing a thiazolidinone moiety with various substituted aromatic rings led to improved agonistic activity. nih.gov

The following table summarizes key SAR findings for different classes of thiourea derivatives.

| Compound Class | Biological Activity | Key SAR Findings | Reference |

| Diaryl thioureas | Anticancer | Electron-withdrawing groups on phenyl rings enhance activity. | nih.gov |

| Piperazine thioureas | Anti-leishmanial | Introduction of a piperazine ring can increase potency and selectivity. | mdpi.com |

| 1-Aroyl-3-phenyl thioureas | Urease Inhibition | Halogen substituents on the phenyl ring are often beneficial for activity. | researchgate.net |

| N-methyl-3-benzyl-thioureas | RORα Agonism | Substitution on the benzyl ring can modulate agonistic activity. | nih.gov |

Analytical Methodologies for the Quantification and Detection of 3 but 3 En 2 Yl 1 Methylthiourea in Research Matrices

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation, identification, and purity assessment of organic compounds like 3-(But-3-en-2-yl)-1-methylthiourea. Both high-performance liquid chromatography and gas chromatography offer distinct advantages depending on the compound's properties and the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thiourea (B124793) derivatives. nih.govsielc.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method development for this compound would involve the systematic optimization of several key parameters to achieve adequate separation from impurities and matrix components. Because thiourea and its derivatives are often polar molecules, careful selection of the stationary and mobile phases is crucial for achieving sufficient retention on the column. chromforum.org

Key Development & Validation Parameters:

Stationary Phase: A C18 column is a common starting point for polar analytes. chromforum.org However, to enhance retention of highly polar compounds, columns designed for aqueous mobile phases (like ACE AQ or YMC-AQ) or those with polar-embedded groups may be necessary. chromforum.org

Mobile Phase: A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The use of a buffer, such as phosphate (B84403) buffer, can help control the ionization state of the analyte and improve peak shape. herts.ac.uk A gradient elution, starting with a high percentage of the aqueous phase, is often employed to separate compounds with a range of polarities. chromforum.org

Detection: UV detection is a common and straightforward method for thiourea derivatives, often performed at wavelengths around 200-220 nm. sielc.comherts.ac.uk

Validation: A developed HPLC method must be validated to ensure its reliability. nih.gov Validation parameters, as outlined by the International Conference on Harmonisation (ICH), include specificity, accuracy, precision (repeatability and intermediate precision), linearity, range, and the limits of detection (LOD) and quantification (LOQ). nih.govherts.ac.uk For a new N-acyl thiourea derivative, a validated RP-HPLC method demonstrated a correlation coefficient (R²) greater than 0.99, with precision and accuracy within 98–102%. nih.gov

Table 1: Illustrative HPLC Parameters for Thiourea Derivative Analysis

| Parameter | Typical Conditions | Rationale/Comments |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Standard equipment for liquid chromatography. |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Common choice for reversed-phase; other options include polar-embedded or HILIC columns for highly polar analytes. chromforum.org |

| Mobile Phase | Acetonitrile and Water (with or without buffer) | Gradient elution is often preferred to resolve complex mixtures. chromforum.org |

| Flow Rate | 0.5 - 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV Detector at ~200-240 nm | Thiourea functional group exhibits UV absorbance in this range. sielc.com |

| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC. |

| Column Temp. | 25 - 40 °C | Temperature control ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is generally challenging. Thiourea derivatives are typically polar, non-volatile compounds due to the presence of N-H groups capable of hydrogen bonding and the thiocarbonyl group. nih.govsphinxsai.com These characteristics make them unsuitable for direct injection into a GC system, which requires analytes to be thermally stable and volatile.

However, GC could become a viable technique if the target compound is first converted into a more volatile and thermally stable derivative. chromforum.org This process, known as derivatization, might involve reacting the thiourea with a reagent to mask the polar functional groups.

Alternatively, GC-Mass Spectrometry (GC-MS) could be employed to analyze potential volatile degradation products or related volatile impurities in a sample. nih.govchemmethod.com For instance, GC-MS has been successfully used to determine the content of various small, volatile compounds in complex mixtures like e-liquids. shimadzu.com Therefore, while not a primary method for the intact compound, GC-MS remains a powerful tool for specific applications related to its analysis. nih.gov

Spectrophotometric and Fluorometric Methods for Research-Scale Quantification

Spectrophotometric and fluorometric methods offer simple, rapid, and often sensitive alternatives for the quantification of thiourea derivatives, particularly in research settings where high-throughput screening or routine quality control is needed. nih.govnih.gov

Spectrophotometry: These methods are based on the principle that the compound of interest absorbs light at a specific wavelength. Quantification is achieved by measuring the absorbance and relating it to concentration via the Beer-Lambert law. Thiourea derivatives can act as chromogenic sensors, where their interaction with certain ions or molecules leads to a distinct color change that can be measured. researchgate.net For example, a method for determining certain insecticides involves hydrolysis followed by reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride to produce a colored complex. nih.gov A similar strategy could potentially be adapted for this compound.

Fluorometry: Fluorescence-based methods are generally more sensitive than spectrophotometry. nih.gov These techniques rely on the compound either being naturally fluorescent or becoming fluorescent after reacting with another molecule. Thiourea derivatives have been extensively developed as fluorescent chemosensors. nih.govtandfonline.com The sensing mechanism often involves a change in fluorescence intensity ("turn-on" or "turn-off") upon binding to a target analyte through hydrogen bonding or other interactions. researchgate.netresearchgate.net For quantification of this compound itself, a method could be developed where its concentration is proportional to the fluorescence signal generated or quenched in a specific reaction.

Table 2: Comparison of Spectroscopic Methods for Thiourea Derivative Analysis

| Method | Principle | Advantages | Potential Application for this compound |

|---|---|---|---|

| UV-Vis Spectrophotometry | Measures light absorption of the analyte or a colored derivative. | Simple, cost-effective, rapid. | Quantification in pure solutions or after a derivatization reaction that produces a unique chromophore. nih.gov |

| Fluorometry | Measures fluorescence emission after excitation at a specific wavelength. | High sensitivity, high specificity. nih.gov | Use as a fluorescent probe or development of a specific fluorescence-based assay for its quantification. nih.govresearchgate.net |

Electrochemical Methods for Sensitive Detection

Electrochemical sensors offer a powerful platform for the sensitive and selective detection of various compounds, including thiourea derivatives. These methods measure the change in an electrical signal (such as current or potential) that occurs when the target analyte interacts with a specially designed electrode surface.

For thiouracil derivatives like methylthiouracil, voltammetric and amperometric sensors have been developed using screen-printed carbon electrodes. researchgate.net These sensors work by monitoring the oxidation of the compound at a specific potential. researchgate.net A similar approach could be designed for this compound. The development would involve:

Electrode Modification: The surface of a working electrode (e.g., glassy carbon) might be modified with materials like reduced graphene oxide to enhance sensitivity and selectivity. nih.gov

Optimization: A multivariate approach would be used to optimize experimental conditions, including the pH of the supporting electrolyte and the potential at which the oxidation or reduction of the compound occurs. researchgate.net

Detection: Techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV) would be used to characterize the electrochemical behavior and quantify the analyte. For methylthiouracil, an oxidation process was observed at a potential of 1.55 V. researchgate.net

The primary advantages of electrochemical methods are their potential for miniaturization, low cost, high sensitivity, and suitability for in-field or point-of-care applications.

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Trace Detection

For the unambiguous identification and highly sensitive quantification of this compound in complex research matrices (e.g., biological fluids, environmental samples), hyphenated techniques are the gold standard. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the superior separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.govnih.gov

An LC-MS/MS method provides definitive structural confirmation and allows for trace-level detection. researchgate.net The general workflow involves:

Sample Preparation: Extraction of the analyte from the matrix, often using liquid-liquid extraction or solid-phase extraction (SPE), to remove interferences. nih.goviacld.com

LC Separation: The extract is injected into an LC system, typically a UHPLC (Ultra-High-Performance Liquid Chromatography) system for faster analysis and better resolution, to separate the target compound from other components.

MS/MS Detection: The eluent from the LC column is directed to the mass spectrometer. The compound is ionized, commonly using electrospray ionization (ESI) in positive mode for thiourea derivatives. researchgate.net The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte, [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored. This two-stage filtering provides exceptional selectivity and sensitivity. researchgate.net

For thiourea, a method using LC-MS/MS identified the precursor ion at m/z 77 and product ions at m/z 60 and 43. researchgate.net A similar process would be established for this compound to determine its characteristic precursor and product ions for reliable quantification. Isotope dilution mass spectrometry, where a stable isotope-labeled version of the analyte is used as an internal standard, can be employed to achieve the highest level of accuracy and precision. iacld.com

Table 3: Example Parameters for LC-MS/MS Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Separation | UHPLC with C18 column | Provides rapid and efficient separation of the analyte from the matrix. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effectively ionizes thiourea derivatives to produce a precursor ion ([M+H]⁺). researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring a specific fragmentation pathway. researchgate.net |

| Precursor Ion | m/z of [M+H]⁺ for this compound | The mass of the protonated molecule, selected in the first quadrupole. |

| Product Ion(s) | m/z of specific fragments | Characteristic fragments produced by collision-induced dissociation, monitored in the third quadrupole for quantification and confirmation. nih.gov |

| Internal Standard | Isotope-labeled analogue (if available) | Corrects for matrix effects and variations during sample preparation and injection, improving accuracy. iacld.com |

Emerging Academic Applications of 3 but 3 En 2 Yl 1 Methylthiourea in Chemical Sciences

3-(But-3-EN-2-YL)-1-methylthiourea as a Ligand in Coordination Chemistry and Catalysis Research

Synthesis and Characterization of Metal Complexes with this compound

No published studies detailing the synthesis and characterization of metal complexes using this compound as a ligand were found.

Evaluation of Catalytic Performance in Model Organic Reactions

There is no available data on the evaluation of the catalytic performance of this compound or its metal complexes in any model organic reactions.

Application of this compound in Materials Science Research

Use as a Precursor for Polymeric Materials

No literature could be located that describes the use of this compound as a monomer or precursor for the synthesis of polymeric materials.

Incorporation into Functional Thin Films or Hybrid Materials

There is no documented research on the incorporation of this specific compound into thin films or any form of hybrid materials.

Role of this compound as a Building Block in Complex Organic Synthesis

No academic sources were identified that utilize this compound as a foundational building block for the synthesis of more complex organic molecules.

Exploration of this compound as a Chemical Probe for Fundamental Biological Research (Strictly in vitro and non-clinical)

Currently, there is no available scientific literature detailing the exploration of this compound as a chemical probe in fundamental, non-clinical, in vitro biological research.

Advancing the Potential of this compound: A Look at Future Research Directions

The versatile thiourea (B124793) scaffold continues to be a focal point in chemical research, and the specific derivative, this compound, presents unique opportunities for future exploration. This article outlines key areas of prospective research that could unlock the full potential of this compound, from sustainable synthesis to novel applications.

Future Research Directions and Perspectives for 3 but 3 En 2 Yl 1 Methylthiourea

The unique structural features of 3-(But-3-en-2-yl)-1-methylthiourea, namely the chiral butenyl group and the reactive thiourea (B124793) moiety, make it a compound of interest for a variety of chemical and biological investigations. Future research is poised to build upon the existing knowledge of thiourea derivatives to explore this specific molecule in greater depth.

Q & A

Q. Can advanced mass spectrometry imaging (MSI) techniques map the spatial distribution of this compound in biological tissues?

- Methodology : Use matrix-assisted laser desorption/ionization (MALDI-MSI) with optimized matrices (e.g., α-cyano-4-hydroxycinnamic acid). Validate specificity via tandem MS (MS/MS) and compare with HPLC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.